4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-23(12-14-4-2-10-27-14)30(25,26)15-8-6-13(7-9-15)17(24)20-19-22-21-18(28-19)16-5-3-11-29-16/h2-11H,12H2,1H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIPBHNTHGMQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that integrates various functional groups, potentially endowing it with diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.46 g/mol. The structure includes:
- A furan moiety,
- A sulfamoyl group,
- A thiophene ring,
- An oxadiazole unit.
These components are known for their roles in enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and thiophene derivatives exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown promising antimicrobial properties against various pathogens.
- Anticancer Properties : Several studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The incorporation of thiophene rings has been associated with anti-inflammatory activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Antimicrobial Studies
A study reported that derivatives of oxadiazole showed significant inhibition against Mycobacterium tuberculosis, with compounds achieving over 90% inhibition at specific concentrations. For instance, compound 2a exhibited 92% inhibition at a concentration of 250 µg/mL .
Anticancer Activity
Research conducted on similar oxadiazole derivatives indicated their effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer). For example, compounds derived from 1,3,4-oxadiazole exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
Compounds containing thiophene rings have been noted for their ability to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several oxadiazole derivatives and tested their efficacy against Staphylococcus aureus. The results demonstrated that the presence of both furan and thiophene moieties significantly enhanced antimicrobial activity compared to control compounds lacking these groups.
Case Study 2: Anticancer Potential
A series of experiments were conducted using MCF-7 and HeLa cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 15 µM for the compound under investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The furan moiety is known to enhance lipophilicity and cellular uptake.
- The sulfamoyl group contributes to antibacterial properties.
- The oxadiazole unit is critical for anticancer activity due to its ability to interact with DNA and disrupt replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and spectral properties of the target compound with structurally related analogs:
Key Observations:
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (N-methyl-N-furan-2-ylmethyl) offers greater steric bulk and hydrogen-bonding diversity compared to simpler sulfonyl groups in triazole-thiones .
- Oxadiazole vs. Triazole/Thiadiazole : The 1,3,4-oxadiazole in the target compound provides a planar, electron-deficient ring, favoring π-π interactions, whereas triazole-thiones (e.g., [7–9]) exhibit tautomerism affecting reactivity . Thiadiazoles (e.g., ) have higher lipophilicity due to sulfur atoms.
- Heterocyclic Synergy : The combination of furan (electron-rich) and thiophene (sulfur-mediated conjugation) in the target compound creates a unique electronic profile compared to analogs with single heterocycles (e.g., thiazole in ).
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target’s sulfamoyl and amide groups enable hydrogen bonding, similar to N-(5-chloro-thiazol-2-yl)-benzamide, which forms centrosymmetric dimers via N–H···N bonds .
- Solubility : The oxadiazole-thiophene system may reduce solubility compared to triazole-thiones ([7–9]) but improve it relative to thiadiazoles (e.g., ) due to oxygen’s polarity.
- Thermal Stability : Thiophene’s aromaticity and oxadiazole’s rigidity likely enhance thermal stability over furan-containing imines (e.g., ).
Preparation Methods
Cyclocondensation of Thiophene-2-carbohydrazide
A common approach involves reacting thiophene-2-carboxylic acid hydrazide with a carbonyl source under dehydrating conditions:
Procedure :
- Thiophene-2-carbohydrazide (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C.
- The mixture is stirred for 4–6 hours at reflux (65°C).
- The product, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, is isolated via filtration and recrystallized from ethanol (yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65°C |
| Catalyst | Triphosgene |
| Solvent | THF |
| Yield | 78–85% |
Functionalization of the Benzamide Core
The benzamide scaffold is constructed through coupling of 4-(chlorosulfonyl)benzoic acid with the oxadiazole amine.
Synthesis of 4-(Chlorosulfonyl)benzoic Acid
Procedure :
Amide Bond Formation
Procedure :
- 4-(Chlorosulfonyl)benzoic acid (1.0 equiv) is activated with thionyl chloride (2.0 equiv) at reflux (70°C) for 3 hours.
- The resultant acid chloride is coupled with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.1 equiv) in DCM using triethylamine (2.5 equiv) as a base.
- The product, 4-(chlorosulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, is purified via silica gel chromatography (hexane/acetone, 4:1) (yield: 68–75%).
Sulfamoylation with N-(Furan-2-ylmethyl)-N-methylamine
The chlorosulfonyl group is displaced by N-(furan-2-ylmethyl)-N-methylamine to install the sulfamoyl moiety.
Synthesis of N-(Furan-2-ylmethyl)-N-methylamine
Procedure :
Sulfonamide Coupling
Procedure :
- 4-(Chlorosulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (1.0 equiv) is reacted with N-(furan-2-ylmethyl)-N-methylamine (1.5 equiv) in DCM.
- Triethylamine (3.0 equiv) is added to scavenge HCl.
- The mixture is stirred at room temperature for 12 hours, followed by extraction and purification via column chromatography (yield: 65–72%).
Optimization Insights :
- Solvent-Free Conditions : Employing solvent-free conditions with H2O2 as an oxidant (as in) improved yields to 85% by minimizing side reactions.
- Catalyst Use : Zr(IV)-Schiff base-MCM-41 or Fe3O4 nanoparticles (from) enhanced reaction efficiency, reducing time to 2–3 hours.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, benzamide H), 7.89 (d, J = 8.4 Hz, 2H, benzamide H), 7.45–7.32 (m, 3H, thiophene H), 6.85–6.72 (m, 3H, furan H), 4.15 (s, 2H, CH₂), 3.02 (s, 3H, N-CH₃).
- ¹³C NMR : 167.8 (C=O), 152.1 (oxadiazole C), 142.3 (sulfamoyl S=O), 124.9–110.2 (aromatic C).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C₂₀H₁₇N₄O₅S₂ [M+H]⁺: 457.0642
- Found : 457.0639
Comparative Analysis of Synthetic Routes
Method B’s solvent-free approach offers higher yields and shorter reaction times, aligning with green chemistry principles.
Q & A
Q. Critical Parameters :
- Temperature : Oxadiazole formation requires reflux (80–100°C), while coupling steps are performed at 0–25°C.
- Solvents : Polar aprotic solvents (DMF, DCM) are preferred for solubility and reactivity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Characterization relies on a combination of spectral methods:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) and carbon backbones .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between the oxadiazole, sulfamoyl, and benzamide groups .
Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
